molecular formula C17H14F3NO B1325720 3'-Azetidinomethyl-3,4,5-trifluorobenzophenone CAS No. 898772-30-0

3'-Azetidinomethyl-3,4,5-trifluorobenzophenone

Cat. No.: B1325720
CAS No.: 898772-30-0
M. Wt: 305.29 g/mol
InChI Key: PFQRRJVVCYEYAM-UHFFFAOYSA-N
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Description

3’-Azetidinomethyl-3,4,5-trifluorobenzophenone is a chemical compound known for its unique structure and properties It belongs to the benzophenone family and is characterized by the presence of an azetidine ring and trifluoromethyl groups attached to the benzophenone core

Preparation Methods

The synthesis of 3’-Azetidinomethyl-3,4,5-trifluorobenzophenone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4,5-trifluorobenzophenone and azetidine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the formation of the desired product.

    Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

3’-Azetidinomethyl-3,4,5-trifluorobenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives of the compound.

    Substitution: The trifluoromethyl groups and azetidine ring can participate in substitution reactions, resulting in the formation of substituted products.

    Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

3’-Azetidinomethyl-3,4,5-trifluorobenzophenone has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3’-Azetidinomethyl-3,4,5-trifluorobenzophenone involves its interaction with molecular targets and pathways. The azetidine ring and trifluoromethyl groups play a crucial role in its reactivity and ability to form stable complexes with various biological molecules. These interactions can modulate biological pathways and lead to specific effects, making the compound valuable in research and potential therapeutic applications.

Comparison with Similar Compounds

3’-Azetidinomethyl-3,4,5-trifluorobenzophenone can be compared with other similar compounds, such as:

  • 2’-Azetidinomethyl-3,4,5-trifluorobenzophenone
  • 4’-Azetidinomethyl-3,4,5-trifluorobenzophenone
  • 3’-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone
  • 3’-Morpholinomethyl-3,4,5-trifluorobenzophenone
  • 3’-Pyrrolidinomethyl-3,4,5-trifluorobenzophenone

These compounds share structural similarities but differ in the substituents attached to the benzophenone core, leading to variations in their reactivity and applications. The presence of the azetidine ring and trifluoromethyl groups in 3’-Azetidinomethyl-3,4,5-trifluorobenzophenone makes it unique and valuable for specific research and industrial purposes .

Properties

IUPAC Name

[3-(azetidin-1-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3NO/c18-14-8-13(9-15(19)16(14)20)17(22)12-4-1-3-11(7-12)10-21-5-2-6-21/h1,3-4,7-9H,2,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFQRRJVVCYEYAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C(=C3)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643282
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898772-30-0
Record name Methanone, [3-(1-azetidinylmethyl)phenyl](3,4,5-trifluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898772-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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